

# BLU-222 Technical Support Center: Dose-Limiting Toxicities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 222*

Cat. No.: *B15554136*

[Get Quote](#)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical studies of BLU-222, an investigational, potent, and highly selective CDK2 inhibitor.

## Frequently Asked Questions (FAQs)

**Q1:** What are the reported dose-limiting toxicities (DLTs) of BLU-222 in monotherapy clinical trials?

**A1:** In the Phase 1 VELA (NCT05252416) clinical trial, two DLTs were reported in patients receiving BLU-222 as a monotherapy. These were Grade 3 nausea and Grade 3 blurred vision/photophobia.[1][2][3][4]

**Q2:** At what dose levels were these dose-limiting toxicities observed?

**A2:** The Grade 3 nausea occurred in one patient at the 800 mg twice-daily (BID) dose level.[1][3][4] The Grade 3 blurred vision and photophobia was reported in one patient at the 600 mg BID dose level.[1][3][4][5]

**Q3:** How were the observed dose-limiting toxicities managed?

**A3:** Both reported DLTs were reversible. The events improved after patients underwent a dose reduction or interruption of BLU-222.[1][3][4][5]

Q4: Aside from the DLTs, what are the other common treatment-emergent adverse events (TEAEs) associated with BLU-222 monotherapy?

A4: The most frequently reported TEAEs (occurring in  $\geq 15\%$  of patients) include gastrointestinal events such as nausea, diarrhea, and vomiting, as well as fatigue, anemia, photophobia, and hypokalemia.<sup>[1]</sup> Transient visual adverse events, mostly mild, were seen in about 19% of patients.<sup>[2][6]</sup>

Q5: Was a maximum tolerated dose (MTD) established in the monotherapy trial?

A5: As of the data cutoff dates in the provided reports (January 22, 2024, and January 29, 2023), the maximum tolerated dose for BLU-222 monotherapy had not been reached, and dose escalation was ongoing.<sup>[1][2][6]</sup>

Q6: What were the key aspects of the clinical trial protocol for assessing these toxicities?

A6: The toxicities were assessed in the VELA (NCT05252416) trial, an international, open-label, Phase 1/2 study. The trial employed a Bayesian Optimal Interval (BOIN) design for dose escalation.<sup>[1][2][4]</sup> Patients were administered BLU-222 twice daily (BID) in continuous 28-day cycles, with the DLT evaluation period occurring within the first cycle.<sup>[1][4]</sup>

Q7: Were any DLTs observed in the BLU-222 combination therapy arms?

A7: In the cohort evaluating BLU-222 in combination with ribociclib and fulvestrant, no dose-limiting toxicities were reported as of the May 23, 2024 data cutoff. The combination was reported to be well-tolerated at the dose levels tested (100 mg to 400 mg BID of BLU-222).<sup>[7]</sup>

## Quantitative Summary of Dose-Limiting Toxicities

The following table summarizes the quantitative data on DLTs reported for BLU-222 monotherapy in the VELA clinical trial.

| Dose-Limiting Toxicity       | Grade (NCI CTCAE) | Dose Level | Number of Patients Affected | Outcome                          |
|------------------------------|-------------------|------------|-----------------------------|----------------------------------|
| Nausea                       | 3                 | 800 mg BID | 1                           | Improved after dose reduction[4] |
| Blurred Vision / Photophobia | 3                 | 600 mg BID | 1                           | Improved after dose reduction[4] |

## Experimental Protocols & Visualizations

### Cyclin E-CDK2 Signaling Pathway

BLU-222 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 forms a complex with Cyclin E, which plays a critical role in cell cycle progression, specifically the transition from the G1 to the S phase.[2][8] In certain cancers, such as those with CCNE1 gene amplification, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[2][8] BLU-222 is designed to block this activity.



[Click to download full resolution via product page](#)

Simplified diagram of the Cyclin E/CDK2 signaling pathway targeted by BLU-222.

## VELA Trial: DLT Assessment Workflow

The VELA trial utilizes a structured workflow to determine the safety, tolerability, and DLTs of BLU-222. The process involves careful patient selection, dose administration according to a specific escalation design, and intensive monitoring during the initial treatment cycle.



[Click to download full resolution via product page](#)

Workflow for DLT assessment in the BLU-222 VELA Phase 1 clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 8. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [BLU-222 Technical Support Center: Dose-Limiting Toxicities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554136#blu-222-dose-limiting-toxicities-in-clinical-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)